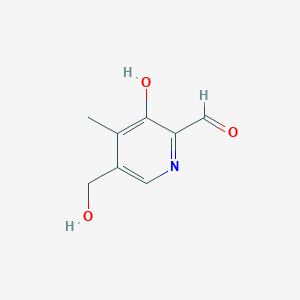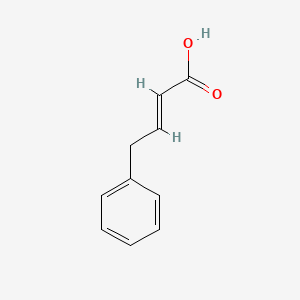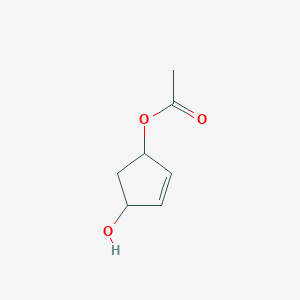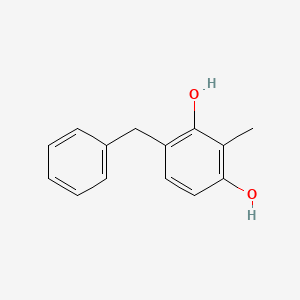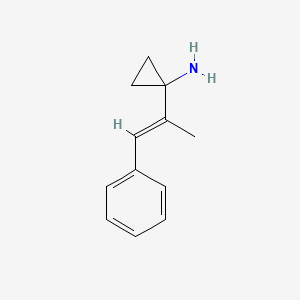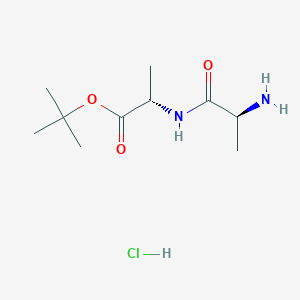
(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride
Descripción general
Descripción
(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, also known as SB-2-APAP-HCl, is a chiral organic compound used in a variety of scientific research applications. It is a common reagent for the synthesis of other organic compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Biodegradation of Ethyl tert-butyl Ether (ETBE) in Soil and Groundwater
- A review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, highlighting microorganisms capable of degrading ETBE aerobically. This process involves hydroxylation and formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020).
Synthetic Applications
Synthesis of N-Heterocycles via Sulfinimines
- Tert-butanesulfinamide is highlighted for its role in the stereoselective synthesis of amines and derivatives, particularly in asymmetric N-heterocycle synthesis. This methodology facilitates access to piperidines, pyrrolidines, azetidines, and their derivatives, underscoring the compound's importance in producing natural products and therapeutics (Philip et al., 2020).
Environmental Pollution and Treatment
Decomposition of Methyl Tert-Butyl Ether (MTBE)
- Research on the decomposition of MTBE, a common gasoline additive, by adding hydrogen in a cold plasma reactor illustrates alternative methods for decomposing and converting MTBE into less harmful compounds. This process highlights the environmental implications and potential remediation strategies for MTBE pollution (Hsieh et al., 2011).
Bioseparation Technologies
Three-Phase Partitioning in Bioseparation
- The review on three-phase partitioning (TPP) details its application in nonchromatographic bioseparation processes for extracting, separating, and purifying bioactive molecules from natural sources. This technique is underscored for its efficiency, economy, and scalability in food, cosmetics, and medicine (Yan et al., 2018).
Mecanismo De Acción
Target of Action
H-Ala-Ala-OtBu . HCl, also known as (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, is an alanine derivative Amino acid derivatives like this are often used in the synthesis of peptides and proteins, suggesting that its targets could be various enzymes or receptors that interact with these biomolecules .
Mode of Action
The exact mode of action of H-Ala-Ala-OtBu It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that H-Ala-Ala-OtBu . HCl may interact with its targets to modulate these physiological processes.
Biochemical Pathways
The specific biochemical pathways affected by H-Ala-Ala-OtBu Given its potential role in influencing anabolic hormone secretion and providing fuel during exercise, it may be involved in pathways related to energy metabolism and muscle protein synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Ala-Ala-OtBu It is known that amino acid derivatives can be absorbed and distributed throughout the body, where they can be metabolized and eventually excreted These properties would impact the bioavailability of H-Ala-Ala-OtBu
Result of Action
The molecular and cellular effects of H-Ala-Ala-OtBu Given its potential effects on anabolic hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-Ala-Ala-OtBu Like other amino acid derivatives, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5;/h6-7H,11H2,1-5H3,(H,12,13);1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLRMKNRNPEBY-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



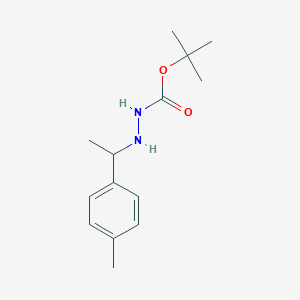
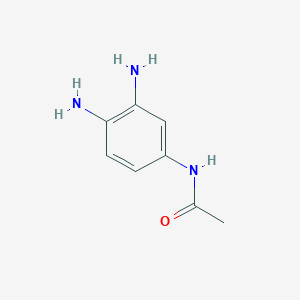
![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)

